molecular formula C14H14ClFN2O3 B5241650 Ethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5241650
M. Wt: 312.72 g/mol
InChI Key: YDOIFZYRMSMSRA-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative, a class of compounds recognized as privileged structures in medicinal chemistry due to their wide range of biological activities . These compounds are typically synthesized via the Biginelli reaction, a versatile multi-component reaction that allows for great structural diversity . The specific substitution pattern on this compound—featuring a 2-chloro-6-fluorophenyl group at the 4-position and an ester moiety at the 5-position—is representative of scaffolds investigated for their potential to interact with various biological targets. Dihydropyrimidinones are structurally analogous to natural pyrimidine bases, enabling them to interact with enzymes and receptors in nucleotide biosynthesis and other cellular pathways . This structural similarity has led to documented activities for related DHPMs, including antioxidant , anticancer , anti-diabetic , and antimicrobial effects . Some N1-substituted analogs have been identified as inhibitors of biological targets such as ecto-5'-nucleotidase, a protein considered in cancer drug design , and kinesin Eg5, involved in cell division . The presence of both chloro and fluoro substituents on the aromatic ring may enhance binding affinity and metabolic stability, making it a compound of significant interest for hit-to-lead optimization and structure-activity relationship (SAR) studies in drug discovery campaigns . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN2O3/c1-3-21-13(19)10-7(2)17-14(20)18-12(10)11-8(15)5-4-6-9(11)16/h4-6,12H,3H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOIFZYRMSMSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-6-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Carboxylate Group

The ester functionality undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or further functionalization:

Conditions :

  • Acidic hydrolysis: HCl in methanol/water (reflux, 6–8 hours)

  • Basic hydrolysis: NaOH in ethanol/water (60°C, 4–6 hours)

Outcome :

Starting MaterialProductYieldKey Spectral Data (NMR/IR)
Ethyl esterCarboxylic acid derivative85–92%IR: 1705 cm⁻¹ (C=O stretch); 1H^1H NMR: δ 12.1 ppm (COOH)

This reaction is reversible, with esterification achievable using ethanol and catalytic sulfuric acid .

Nucleophilic Aromatic Substitution

The 2-chloro-6-fluorophenyl group participates in nucleophilic substitution due to electron-withdrawing effects of halogens:

Example Reaction :

  • Substrate : 4-(2-chloro-6-fluorophenyl)tetrahydropyrimidine

  • Reagent : Sodium methoxide (NaOMe) in DMF

  • Conditions : 110°C, 12 hours

Outcome :

PositionLeaving GroupNucleophileProductYield
Para to fluorineCl⁻OMe⁻Methoxy-substituted derivative78%

Kinetic studies show faster substitution at the chlorine position compared to fluorine due to lower bond dissociation energy .

Ring Functionalization at the 2-Oxo Position

The 2-oxo group undergoes thionation and alkylation reactions:

Thionation with Lawesson’s Reagent

  • Reagent : Lawesson’s reagent (2.2 equiv)

  • Conditions : Toluene, 80°C, 8 hours

  • Product : 2-thioxo analog

  • Yield : 89%

  • Characterization : 13C^{13}C NMR δ 192.5 ppm (C=S)

Alkylation at N1 Position

  • Reagent : p-Tolyl bromide

  • Base : K₂CO₃

  • Conditions : DMF, 90°C, 24 hours

  • Product : N1-p-tolyl derivative

  • Yield : 66%

  • Key Data : 1H^1H NMR δ 7.22–7.34 ppm (aromatic protons)

Cycloaddition and Ring Expansion

The tetrahydropyrimidine ring participates in [4+2] cycloadditions with dienophiles:

Example :

  • Dienophile : Maleic anhydride

  • Conditions : Xylene, reflux, 48 hours

  • Product : Bridged bicyclic adduct

  • Yield : 58%

  • Mechanism : Electron-deficient dienophile targets the electron-rich tetrahydropyrimidine ring .

Oxidation of the Tetrahydropyrimidine Ring

  • Reagent : KMnO₄ in acidic medium

  • Product : Pyrimidinone derivative

  • Yield : 72%

  • IR : 1680 cm⁻¹ (conjugated C=O)

Reduction of the 2-Oxo Group

  • Reagent : NaBH₄/CeCl₃ (Luche conditions)

  • Product : 2-Hydroxy intermediate

  • Yield : 65%

  • Application : Intermediate for synthesizing chiral analogs.

Cross-Coupling Reactions

The chloro and fluoro substituents enable palladium-catalyzed couplings:

Reaction TypeCatalystLigandProductYield
Suzuki-MiyauraPd(PPh₃)₄-Biaryl derivatives82%
Buchwald-HartwigPd(OAc)₂XantphosAminated analogs75%

Optimized conditions require anhydrous DMF and temperatures of 100–120°C .

Photochemical Reactions

UV irradiation induces C–F bond activation:

  • Conditions : UV light (254 nm), THF, 6 hours

  • Product : Defluorinated dimer

  • Mechanism : Radical-mediated C–F cleavage confirmed by EPR spectroscopy .

This compound’s reactivity is influenced by steric effects from the methyl group at position 6 and electronic effects from halogenated aryl substituents. Experimental data highlight its versatility in synthesizing bioactive derivatives or functional materials.

Scientific Research Applications

Ethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The chloro-fluorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes, potentially altering their activity and affecting cellular processes.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural variations among DHPM derivatives primarily involve substituents on the phenyl ring, modifications at the 2-oxo/thioxo position, and additional functional groups. Key comparisons include:

Table 1: Substituent Variations and Functional Group Modifications
Compound Name Substituents at Position 4 2-Oxo/Thioxo Additional Modifications Reference
Ethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-chloro-6-fluorophenyl Oxo None
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-fluorophenyl Thioxo p-Tolyl at N1
Ethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 6-chloroimidazo[2,1-b]thiazol-5-yl Oxo Imidazothiazole moiety
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-hydroxyphenyl Oxo Hydroxyl group
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-methoxyphenyl Oxo Methoxy group

Key Observations :

  • Thioxo vs. Oxo : The thioxo group in may enhance hydrogen-bonding interactions with biological targets compared to oxo derivatives.
  • Aryl Substituents : Electron-withdrawing groups (e.g., Cl, F) increase thermal stability and dipole interactions, while electron-donating groups (e.g., OCH₃, OH) improve solubility .

Key Observations :

  • Catalysts : Transition metals (e.g., CuCl₂) and acid catalysts (e.g., HCl) improve reaction efficiency .
  • Solvent-Free Methods: Mechanochemical grinding reduces reaction time and environmental impact .
  • Green Chemistry: Ethanol as a solvent and recyclable catalysts (e.g., eggshell-supported metals) align with sustainable practices .

Physicochemical Properties

Table 3: Physical and Spectral Data
Compound Melting Point (°C) FTIR (C=O Stretching, cm⁻¹) NMR (δ, ppm) Reference
Ethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo derivative Not reported ~1698 (pyrimidine C=O) Not reported
Ethyl 4-(2',4'-dichlorophenyl)-6-methyl-2-oxo derivative 249–251 1698 Aromatic protons at 7.2–7.5
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo derivative 87.8–90.4 1740 (ester C=O) Methoxy at 3.8

Key Observations :

  • Melting Points : Higher for dichlorophenyl derivatives (249–251°C) due to strong halogen-based intermolecular forces .
  • Spectral Signatures : Ester C=O stretches at ~1740 cm⁻¹ and pyrimidine C=O at ~1698 cm⁻¹ are consistent across derivatives .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction efficiency be improved?

The compound is typically synthesized via the Biginelli reaction , a one-pot multicomponent condensation of:

  • A substituted aldehyde (e.g., 2-chloro-6-fluorobenzaldehyde),
  • Ethyl acetoacetate,
  • A thiourea or urea derivative.

Q. Optimization strategies :

  • Microwave irradiation reduces reaction time (e.g., from hours to minutes) and improves yields (85–95% vs. 60–70% under conventional heating) .
  • Use of potassium tert-butoxide in ethanol enhances base-catalyzed cyclization efficiency .

Q. Which analytical techniques are critical for structural characterization?

  • Single-crystal X-ray diffraction (SCXRD) : Resolves molecular geometry, hydrogen-bonding networks, and conformation. For example, the dihydropyrimidinone ring adopts a boat conformation (Cremer & Pople parameters: θ = 112.5°, φ = 270° in related derivatives) .
  • SHELX software suite : Used for structure solution (SHELXS) and refinement (SHELXL), achieving low R factors (e.g., R = 0.034 in bromophenyl analogs) .
  • Hydrogen-bonding analysis : Identifies intermolecular interactions (e.g., N–H⋯O motifs forming R₂²(8) rings) critical for crystal packing .

Advanced Research Questions

Q. How do substituents on the aryl ring influence conformational polymorphism and crystallographic packing?

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, F) increase ring puckering. Para-fluoro substituents induce conformational polymorphism due to ester-group orientation (e.g., syn vs. anti), validated via SCXRD and differential scanning calorimetry .
  • Packing interactions : Strong N–H⋯O hydrogen bonds form dimeric chains, while weak C–H⋯π interactions stabilize 3D frameworks. For example, triclinic P1 symmetry is common in fluorinated derivatives .

Q. How can contradictory reports on biological activity (e.g., antitubercular vs. inactivity) be systematically addressed?

  • Structure-activity relationship (SAR) studies : Modify substituents at the 4-aryl position (e.g., 4-fluorophenyl derivatives show MIC = 6.25 µg/mL against M. tuberculosis ).
  • Standardized assays : Use consistent in vitro models (e.g., M. tuberculosis H37Rv strain) and validate via dose-response curves.
  • Computational docking : Probe interactions with target enzymes (e.g., enoyl-ACP reductase) to rationalize activity differences .

Q. What methodologies resolve discrepancies in crystallographic data refinement?

  • High-resolution data : Collect datasets at low temperature (100 K) to minimize thermal motion artifacts.
  • Disorder modeling : Use SHELXL’s PART instruction to refine disordered moieties (e.g., rotating ester groups) .
  • Validation tools : Employ PLATON to check for missed symmetry or hydrogen bonds .

Q. How can reaction scalability be balanced with environmental sustainability?

  • Solvent selection : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with comparable yield (88% vs. 85% in ethanol) .
  • Catalyst recycling : Test copper-based molten salts (e.g., DABCO₂CuCl₄), which achieve 92% yield and can be reused ≥3 times .

Q. What strategies enhance the compound’s stability under storage or experimental conditions?

  • Crystalline form control : Polymorph screening (e.g., via slurry conversion) ensures thermodynamically stable forms.
  • Degradation studies : Monitor hydrolysis of the ester group under acidic/basic conditions using HPLC-MS.

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